REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1Cl)([O-:3])=[O:2].[CH2:14]([CH2:16][NH2:17])[OH:15]>O>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[NH:17][CH2:16][CH2:14][OH:15])([O-:3])=[O:2]
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Name
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|
Quantity
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10.125 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])Cl
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Name
|
|
Quantity
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25 mL
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Type
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reactant
|
Smiles
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C(O)CN
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction medium being cooled so that the temperature
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Type
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CUSTOM
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Details
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does not exceed 50° C
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Type
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CUSTOM
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Details
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The expected product precipitates
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Type
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FILTRATION
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Details
|
It is filtered off
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Type
|
WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
|
recrystallised from ethanol
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Type
|
CUSTOM
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Details
|
After drying in vacuo, it melts at 100° C.
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(NCCO)C(=CC=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |